molecular formula C13H13NO2 B2905375 Methyl 2-(6-aminonaphthalen-2-yl)acetate CAS No. 1261470-65-8

Methyl 2-(6-aminonaphthalen-2-yl)acetate

Cat. No.: B2905375
CAS No.: 1261470-65-8
M. Wt: 215.252
InChI Key: AYGAVOOXFRSYOA-UHFFFAOYSA-N
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Description

Methyl 2-(6-aminonaphthalen-2-yl)acetate is a naphthalene derivative featuring an amino group at the 6-position and a methyl ester at the 2-position. The amino group enhances hydrogen-bonding capabilities, while the ester moiety contributes to its hydrophobicity and versatility in synthetic transformations.

Properties

IUPAC Name

methyl 2-(6-aminonaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8H,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGAVOOXFRSYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261470-65-8
Record name methyl 2-(6-aminonaphthalen-2-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-aminonaphthalen-2-yl)acetate typically involves the reaction of 2-naphthylamine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-naphthylamine attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-aminonaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 2-(6-aminonaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(6-aminonaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares Methyl 2-(6-aminonaphthalen-2-yl)acetate with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
This compound Naphthalene -NH₂ (6-position), -COOCH₃ (2-position) 229.25 g/mol Amine, Ester
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole + Benzene -OH (2-phenyl), -COOCH₃ 234.21 g/mol Tetrazole, Hydroxyl, Ester
Methyl 2-(2,6-diaminophenyl)acetate Benzene -NH₂ (2,6-positions), -COOCH₃ 180.21 g/mol Amine, Ester
Methyl 2-(6-methylpyridin-2-yl)acetate Pyridine -CH₃ (6-pyridyl), -COOCH₃ 165.19 g/mol Pyridine, Ester
2-(6-Methoxynaphthalen-2-yl)acetic acid Naphthalene -OCH₃ (6-position), -COOH (2-position) 216.23 g/mol Methoxy, Carboxylic Acid
Allyl 2-(naphthalen-2-yl)acetate Naphthalene Allyl ester (2-position) 226.27 g/mol Ester (allyl)

Key Differences in Properties and Reactivity

  • Hydrogen Bonding and Supramolecular Interactions: The amino group in this compound enables strong intra- and intermolecular hydrogen bonds, unlike the methoxy or methyl groups in analogs like 2-(6-methoxynaphthalen-2-yl)acetic acid or Methyl 2-(6-methylpyridin-2-yl)acetate . In contrast, Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate forms O–H⋯N hydrogen bonds and π-π stacking due to its tetrazole and hydroxyl groups .
  • Reactivity: The electron-donating amino group in the target compound activates the naphthalene ring for electrophilic substitution, whereas the electron-withdrawing tetrazole in or carboxylic acid in deactivates the aromatic system. Allyl esters (e.g., ) exhibit higher reactivity in radical or nucleophilic reactions compared to methyl esters.
  • Applications :

    • Tetrazole-containing analogs (e.g., ) are used in metal-organic frameworks (MOFs) due to their versatile coordination modes .
    • Pyridine derivatives (e.g., ) are common in catalysis and drug design, while naphthalene-based esters (e.g., ) find use in polymer and fragrance industries.

Biological Activity

Methyl 2-(6-aminonaphthalen-2-yl)acetate is an organic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with related compounds, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with an amino group at the 6-position and an ester group (methyl acetate). The presence of these functional groups is significant for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as a substrate for specific enzymes, facilitating nucleophilic substitution reactions and participating in metabolic pathways.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing its interaction with proteins and nucleic acids.
  • Reactive Intermediate Formation : The ester moiety can undergo hydrolysis, leading to reactive intermediates that may influence cellular processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of naphthalene compounds, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Properties

Recent investigations highlight the potential anticancer effects of this compound. It has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and cell cycle arrest. For instance, a study demonstrated that compounds similar to this compound could significantly reduce cell viability in various cancer cell lines (Table 1).

CompoundCell LineIC50 (µM)
This compoundMDA-MB-43519
Related Compound AMDA-MB-43525
Related Compound BHeLa15

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. The CCK-8 assay revealed that this compound exhibited dose-dependent cytotoxicity against various cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies

  • Study on Anticancer Activity : A recent study assessed the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations ranging from 5 to 30 µM, highlighting its potential application in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Methyl 2-(4-amino-naphthalen-1-yl)acetateStructureModerate anticancer activity
Methyl 3-amino-naphthalene acetateStructureLow antimicrobial activity

The position of substituents on the naphthalene ring significantly influences the biological activity of these compounds, with Methyl 2-(6-amino-naphthalen-2-yl)acetate showing enhanced efficacy in both antimicrobial and anticancer assays.

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